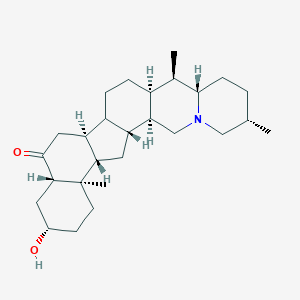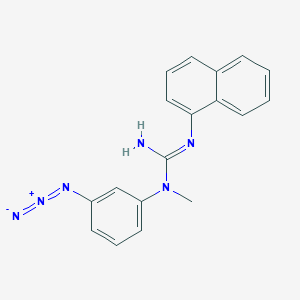
N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine, also known as SNAP-tag, is a small molecule that has gained significant attention in the scientific community due to its numerous applications in biological research. SNAP-tag is a genetically encoded protein that can be fused to a protein of interest, allowing for site-specific covalent labeling with a variety of probes.
Mécanisme D'action
The mechanism of action of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine involves the covalent attachment of a probe to the guanidine group of the protein of interest. The probe contains a benzyl group that reacts with the guanidine group to form a stable covalent bond. This covalent bond is resistant to denaturation and can be used to track the protein of interest in live cells.
Effets Biochimiques Et Physiologiques
N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine does not have any known biochemical or physiological effects on cells or organisms. It is a small molecule that is easily metabolized and excreted from the body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine is its specificity and versatility. It allows for site-specific covalent labeling of proteins of interest, which can be used to study protein localization, protein trafficking, and protein-protein interactions. The main limitation of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine is its cost. The synthesis of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine is complex and expensive, which limits its use in some laboratories.
Orientations Futures
There are numerous future directions for the use of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine in biological research. One direction is the development of new probes that can be used to track different aspects of protein function, such as protein conformation and protein activity. Another direction is the development of new fusion proteins that can be used to study different aspects of cell biology, such as organelle dynamics and membrane trafficking. Finally, the use of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine in live animal models could provide new insights into the function of proteins in vivo.
Méthodes De Synthèse
The synthesis of N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine involves the use of heterocyclic chemistry. The first step involves the synthesis of 3-azidobenzoic acid, which is then reacted with 1-naphthylguanidine to form N-(3-azidophenyl)-N'-1-naphthylguanidine. The final step involves the methylation of the guanidine group to form N-(3-azidophenyl)-N-methyl-N'-1-naphthylguanidine, which is the final product.
Applications De Recherche Scientifique
N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine has numerous applications in biological research, including protein localization, protein trafficking, and protein-protein interactions. N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine can be fused to a protein of interest, allowing for site-specific covalent labeling with a variety of probes, including fluorescent dyes, biotin, and nanoparticles. This labeling can be used to track the movement of proteins in live cells, study protein-protein interactions, and measure protein expression levels.
Propriétés
Numéro CAS |
137160-01-1 |
|---|---|
Nom du produit |
N-(3-Azidophenyl)-N-methyl-N'-1-naphthylguanidine |
Formule moléculaire |
C18H16N6 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
1-(3-azidophenyl)-1-methyl-2-naphthalen-1-ylguanidine |
InChI |
InChI=1S/C18H16N6/c1-24(15-9-5-8-14(12-15)22-23-20)18(19)21-17-11-4-7-13-6-2-3-10-16(13)17/h2-12H,1H3,(H2,19,21) |
Clé InChI |
ZXJRJDHOPCFNGZ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC(=C1)N=[N+]=[N-])C(=NC2=CC=CC3=CC=CC=C32)N |
SMILES canonique |
CN(C1=CC=CC(=C1)N=[N+]=[N-])C(=NC2=CC=CC3=CC=CC=C32)N |
Autres numéros CAS |
137160-01-1 |
Synonymes |
N-(3-azidophenyl)-N-methyl-N'-1-naphthylguanidine N3PhMeNapG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




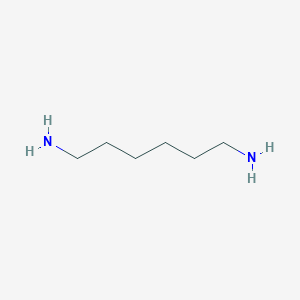
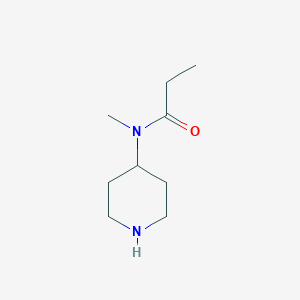
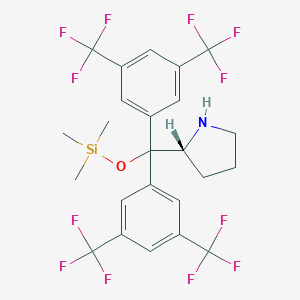
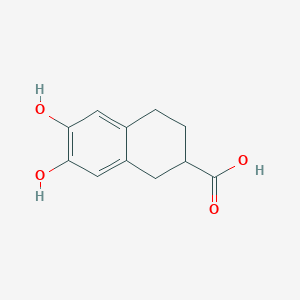
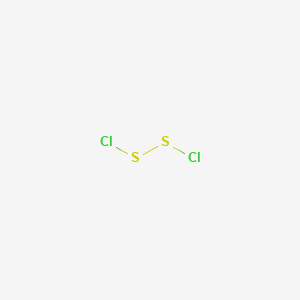
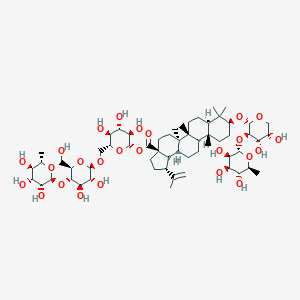
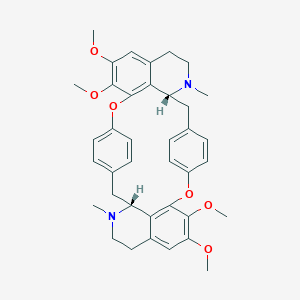

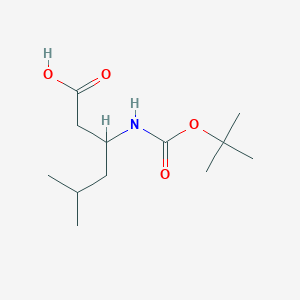
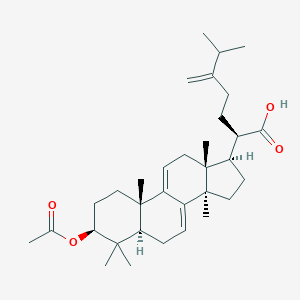

![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)
